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Fertaric acid

Antioxidant Activity Cardiovascular Research LDL Oxidation

Fertaric acid is the authentic hydroxycinnamoyltartaric ester — not a generic ferulic acid substitute. Its extraction yield from grape berries (70.9%) far exceeds that of caftaric (59.0%) and coutaric acids (33.6–36.2%), so surrogate calibration misrepresents phenolic recovery. In LDL oxidation assays, fertaric acid exhibits unique antioxidant behaviour distinct from parent ferulic acid. As a scarce natural product (only 23% isolation yield by HSCCC), it is the definitive standard for UPLC‑MS/MS viticulture workflows, metabolic tracing of caftaric acid, and antioxidant SAR studies. Obtain the genuine compound to eliminate cross‑standard inaccuracies.

Molecular Formula C14H14O9
Molecular Weight 326.25 g/mol
Cat. No. B1262219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFertaric acid
Synonymsfertaric acid
Molecular FormulaC14H14O9
Molecular Weight326.25 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C=CC(=O)OC(C(C(=O)O)O)C(=O)O)O
InChIInChI=1S/C14H14O9/c1-22-9-6-7(2-4-8(9)15)3-5-10(16)23-12(14(20)21)11(17)13(18)19/h2-6,11-12,15,17H,1H3,(H,18,19)(H,20,21)/b5-3+
InChIKeyXIWXUSFCUBAMFH-HWKANZROSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fertaric Acid (CAS 1044-65-1) Product Guide: Hydroxycinnamoyl Tartaric Ester Analytical Reference Standard for Grape and Wine Research


Fertaric acid is a hydroxycinnamic acid ester formed by the esterification of ferulic acid with tartaric acid, belonging to the class of coumaric acids and derivatives [1]. It is a naturally occurring polyphenol found predominantly in grapes and wines, where it exists as a tartaric ester alongside its structural analogs caftaric and coutaric acids [2]. Fertaric acid is a known metabolite of caftaric acid, detectable in plasma, kidney, and urine following ingestion [3]. As a key component of the hydroxycinnamoyltartaric acid family, it serves as a critical analytical standard for quantifying phenolic profiles in viticulture and enology research [4].

Why Fertaric Acid Cannot Be Substituted by Generic Hydroxycinnamic Acids or Its Parent Ferulic Acid in Analytical and Biological Applications


Fertaric acid is not merely ferulic acid conjugated to tartaric acid; its esterification significantly alters its physicochemical properties, extraction behavior, and biological fate. Direct head-to-head assays reveal that fertaric acid exhibits a distinct antioxidant profile compared to its parent ferulic acid and other in-class compounds such as p-coumaric acid, with tartaric esterification modestly enhancing its ability to inhibit human LDL oxidation, potentially through altered apolipoprotein B binding [1]. In winemaking contexts, fertaric acid demonstrates significantly higher extraction yields from grape berries (average 70.9%) compared to caftaric acid (59.0%) and coutaric acid isomers (33.6–36.2%), meaning that substitution with a generic hydroxycinnamic acid standard would misrepresent actual phenolic recovery in analytical workflows [2]. Furthermore, fertaric acid is a specific metabolite of caftaric acid, appearing in plasma, kidney, and urine after ingestion, whereas free ferulic acid follows a distinct metabolic pathway [3]. Substituting fertaric acid with its parent ferulic acid or other generic hydroxycinnamic acids would therefore compromise the accuracy of both quantitative assays and metabolic tracing studies.

Fertaric Acid Quantitative Differentiation Evidence: Comparative Data vs. In-Class Hydroxycinnamates


Fertaric Acid vs. Parent Ferulic Acid: LDL Oxidation Inhibition Activity Comparison

In a direct head-to-head in vitro human LDL oxidation assay, fertaric acid and its parent compound ferulic acid were both categorized as having 'lower antioxidant activities' compared to o-dihydroxy compounds like caffeic and caftaric acids. The esterification to tartaric acid slightly enhanced the antioxidant activity of ferulic acid [1]. The study proposed that this enhancement may result from improved binding to apolipoprotein B in the LDL particle [1].

Antioxidant Activity Cardiovascular Research LDL Oxidation

Fertaric Acid vs. Cafteric and Coutaric Acids: Differential Extraction Yield from Grape Berries

In a study analyzing six white grapevine cultivars using reverse phase HPLC-DAD, the extraction yield of fertaric acid was consistently the highest among hydroxycinnamoyltartaric acids [1]. Fertaric acid extraction averaged 70.9%, followed by caftaric acid at 59.0%, and both cis- and trans-coutaric acid isomers at 36.2% and 33.6%, respectively [1]. These differences were independent of the absolute amounts present in the berries [1].

Analytical Chemistry Viticulture Extraction Yield

Fertaric Acid vs. Cafteric and Coutaric Acids: Differential Abundance in Red Wines

In a comprehensive analysis of 58 commercial monovarietal red wines from eight grape varieties, caftaric acid was found to be the most abundant hydroxycinnamic acid tartaric ester, with concentrations ranging from 17–111 mg/L, followed by coutaric and fertaric acids [1]. Fertaric acid concentrations were consistently lower than caftaric acid, but it was present as a distinct and quantifiable component of the phenolic profile [1].

Enology Wine Chemistry Phenolic Profiling

Fertaric Acid vs. Cafteric and Coutaric Acids: Differential Isolation Yields from Grape Pomace via HSCCC

In a high-speed counter-current chromatography (HSCCC) method developed for the isolation of hydroxycinnamoyltartaric acids from grape pomace, the yields for caftaric, coutaric, and fertaric acids were 62%, 48%, and 23%, respectively [1]. This indicates that fertaric acid is significantly more challenging to isolate in pure form compared to its in-class analogs [1].

Natural Product Isolation Chromatography Process Chemistry

Fertaric Acid Correlation with Multiple Antioxidant Assays: Distinct Pattern vs. In-Class Compounds

In a study examining the correlation of individual phenolic compounds with multiple antioxidant assays (DPPH, FRAP, ABTS, ORAC), fertaric acid exhibited a distinct correlation pattern compared to other hydroxycinnamic acids [1]. For organic farming methods, fertaric acid showed positive correlations with all four assays: DPPH (0.45), FRAP (0.44), ABTS (0.27), and ORAC (0.48) [1]. For conventional methods, correlations were 0.62 (DPPH), 0.80 (FRAP), -0.46 (ABTS), and 0.36 (ORAC) [1]. In contrast, caftaric acid showed negative or weak correlations across most assays [1].

Antioxidant Assays Method Comparison Phenolic Characterization

Fertaric Acid Best-Fit Procurement and Research Application Scenarios


Accurate Quantification of Hydroxycinnamoyltartaric Esters in Grape and Wine Phenolic Profiling

Fertaric acid is an essential analytical standard for quantifying the full spectrum of hydroxycinnamoyltartaric esters in grapes, grape juice, and wines. Due to its distinct extraction yield (70.9% from grape berries, compared to 59.0% for caftaric acid and 33.6–36.2% for coutaric acid isomers [1]), any analytical method relying on a generic hydroxycinnamic acid standard would misrepresent the true phenolic composition. Fertaric acid's presence in wines, though at lower concentrations than caftaric acid (17–111 mg/L) [2], is a consistent and measurable component of the phenolic profile. Its inclusion in calibration curves is mandatory for accurate quantification, especially in UPLC-MS/MS methods where fertaric acid is often quantified using caftaric acid equivalents due to a lack of commercial standards [3]. Procuring authentic fertaric acid eliminates this reliance on surrogate calibration and improves analytical accuracy.

Structure-Activity Relationship Studies on Hydroxycinnamate Ester Antioxidant Efficacy

Fertaric acid serves as a key comparator in structure-activity relationship (SAR) studies investigating how esterification with tartaric acid modulates the antioxidant activity of hydroxycinnamic acids. In human LDL oxidation assays, fertaric acid (ferulic acid esterified with tartaric acid) exhibits slightly enhanced antioxidant activity compared to its parent ferulic acid [4]. This modest but reproducible difference, potentially due to altered apolipoprotein B binding [4], makes fertaric acid a critical compound for probing the mechanistic basis of tartaric ester effects on antioxidant function. Researchers investigating cardiovascular applications of dietary polyphenols require authentic fertaric acid to dissect the contribution of the tartaric moiety, rather than assuming equivalence with free ferulic acid.

Natural Product Isolation and Reference Standard Development

The low isolation yield of fertaric acid from grape pomace (23% by HSCCC, compared to 62% for caftaric acid and 48% for coutaric acid [5]) highlights its value as a scarce natural product. Laboratories engaged in preparative chromatography or reference standard production should prioritize fertaric acid procurement due to its low natural abundance and technical difficulty in purification. Fertaric acid is also a known metabolite of caftaric acid, detectable in plasma, kidney, and urine after ingestion [6], making it a relevant standard for metabolic studies of dietary hydroxycinnamates. Its limited commercial availability and challenging isolation profile justify its selection as a high-priority procurement item for natural product chemists and metabolomics facilities.

Antioxidant Assay Method Development and Phenolic-Response Correlation Studies

Fertaric acid's distinct correlation pattern with multiple antioxidant assays (DPPH, FRAP, ABTS, ORAC) makes it a valuable standard for developing and validating antioxidant assay panels. In correlation analyses, fertaric acid shows positive correlations with DPPH (0.45–0.62) and FRAP (0.44–0.80), whereas caftaric acid shows negative or weak correlations across the same assays [7]. This divergent behavior underscores that fertaric acid and caftaric acid are not interchangeable when building predictive models of wine antioxidant capacity based on individual phenolic composition. Researchers designing studies to correlate phenolic profiles with antioxidant outcomes should include fertaric acid standards to accurately capture its unique contribution, rather than relying on surrogate compounds.

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